molecular formula C15H19F3N2O5S B2478881 Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1327227-60-0

Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2478881
CAS No.: 1327227-60-0
M. Wt: 396.38
InChI Key: NHNQOWOLNWUPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a sulfonamide group bearing a trifluoromethoxy (CF₃O) moiety. The molecule combines a sulfonamide pharmacophore with a lipophilic trifluoromethoxy substituent, which is known to enhance metabolic stability and membrane permeability . The methyl ester at the piperidine nitrogen likely serves as a prodrug strategy for improved bioavailability.

Properties

IUPAC Name

methyl 4-[[[4-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5S/c1-24-14(21)20-8-6-11(7-9-20)10-19-26(22,23)13-4-2-12(3-5-13)25-15(16,17)18/h2-5,11,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQOWOLNWUPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine-1-carboxylate under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can modify the sulfonamido group, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, which can lead to the formation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to piperidine derivatives, which include methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate. These compounds have been shown to act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), promoting insulin secretion and enhancing glucose metabolism in diabetic models .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against dipeptidyl peptidase 4 (DPP-4), which is crucial for glucose regulation. In vivo studies demonstrated that derivatives of this compound can lower blood glucose levels by inhibiting DPP-4 activity, thereby improving insulin sensitivity and oxidative stress markers in diabetic rats .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic index in cancer treatments.

Case Study 1: Antidiabetic Evaluation

In a controlled study, a derivative of this compound was evaluated for its ability to lower blood glucose levels in diabetic rats. The results showed a significant reduction in blood glucose levels post-administration, with improvements noted in insulin secretion and overall metabolic function. The study concluded that the compound could be a promising candidate for developing new antidiabetic therapies .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of this compound against human breast cancer cell lines. The results indicated that it effectively inhibited cell growth with IC50 values ranging from 20 to 30 µM, showcasing its potential as an anticancer agent. Further investigations are warranted to explore its mechanisms of action and efficacy across different cancer types.

The biological activities of this compound include:

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntidiabeticGLP-1RNot specified
Enzyme InhibitionDPP-4~30 nM
AnticancerHuman breast cancer cells25 µM

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The sulfonamido group is also important for its biological activity, as it can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate and its analogs:

Compound Name Core Structure Key Substituents Reported Applications References
This compound Piperidine-1-carboxylate - Sulfonamide-linked 4-(trifluoromethoxy)phenyl group Hypothesized for kinase/PDE inhibition (based on analog studies) -
tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate Piperidine-1-carboxylate - Dual sulfonamide groups with 4-chlorobenzyl and cyclopentyl moieties PDEδ-targeting PROTACs for disrupting lipid metabolism in cancer cells
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate Piperidine-pyrrolidine - Chiral pyrrolidine ester
- 4-methylphenylsulfonamide
Investigated as a protease inhibitor (specific target undisclosed in public sources)
Ethyl 4-(8-chloro-3-(3-...bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate Piperidine-1-carboxylate - Bicyclo[1.1.1]pentane scaffold
- Trifluoromethoxy and diphenylmethylene groups
Preclinical candidate for CNS disorders (structural novelty for blood-brain barrier penetration)

Key Structural and Functional Insights:

Sulfonamide Diversity: The trifluoromethoxy group in the target compound confers greater electronegativity and steric bulk compared to the 4-methylphenyl group in or the 4-chlorobenzyl group in . This may enhance target binding specificity in hydrophobic enzyme pockets.

Biological Activity :

  • Compounds like demonstrate PDEδ-targeting activity, suggesting that sulfonamide-piperidine hybrids are viable scaffolds for modulating protein-protein interactions. The trifluoromethoxy variant may exhibit improved solubility over chlorinated analogs.
  • The chiral pyrrolidine-piperidine hybrid in highlights the importance of stereochemistry in protease inhibition, a feature absent in the target compound.

Synthetic Accessibility :

  • The methyl ester in the target compound simplifies deprotection steps compared to tert-butyl esters (e.g., ), which require acidic conditions for removal.

Biological Activity

Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific proteases. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C15H18F3N2O4S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1327227-60-0

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with trifluoromethoxy-substituted phenylsulfonamide. The synthesis pathway typically includes:

  • Formation of Sulfonamide : Reaction of sulfonyl chloride with an amine.
  • Piperidine Ring Formation : Cyclization involving piperidine derivatives.
  • Carboxylation : Introduction of the carboxylate group to yield the final product.

This compound is primarily studied for its role as an inhibitor of ADAMTS7, a member of the ADAMTS family of metalloproteinases involved in various physiological and pathological processes including inflammation and tissue remodeling.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against ADAMTS7, with selectivity over other metalloproteinases:

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)Selectivity
This compound911012-fold
EDV337010-

The introduction of the trifluoromethoxy group significantly enhances the selectivity and potency against ADAMTS7 compared to other proteases, indicating a promising therapeutic profile for conditions like arthritis and cancer where these enzymes are implicated .

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity have shown that this compound exhibits low toxicity in various cell lines, suggesting a favorable safety profile for potential therapeutic applications. Further research is needed to evaluate its effects in vivo and its pharmacokinetic properties .

Case Study: Inhibition of ADAMTS Proteases

A study focused on the development of arylsulfonamide derivatives, including this compound), highlighted its ability to selectively inhibit ADAMTS7 over ADAMTS5. This selectivity was linked to structural modifications that enhanced binding affinity to the active site of the enzyme .

Comparative Analysis with Other Compounds

In comparative studies with other known inhibitors, this compound demonstrated superior selectivity ratios and lower IC50 values, indicating its potential as a lead compound for further drug development targeting metalloproteinases .

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 4-((4-(trifluoromethoxy)phenylsulfonamido)methyl)piperidine-1-carboxylate?

The synthesis typically involves:

  • Sulfonamide Coupling : Reacting a piperidine intermediate (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) with a sulfonyl chloride derivative of 4-(trifluoromethoxy)phenyl under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond .
  • Esterification/Deprotection : Using methyl chloroformate or similar reagents to introduce the methyl carboxylate group. If tert-butyl-protected intermediates are used (common in peptide chemistry), deprotection with trifluoroacetic acid (TFA) may be required .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the structure, particularly the sulfonamide NH proton (~7-9 ppm) and trifluoromethoxy group (19^{19}F NMR at ~-55 to -60 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) or LC-MS with electrospray ionization (ESI) verifies molecular weight and purity (>95%) .
  • Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity, often using methanol/water or ethyl acetate/hexane systems .

Q. How can researchers troubleshoot low yields during the sulfonamide coupling step?

  • Optimize Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent side reactions. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .
  • Activation Strategies : For sluggish reactions, employ coupling agents like HOBt/DCC or catalytic DMAP to enhance reactivity .
  • Purification : If intermediates are unstable, prioritize rapid purification via flash chromatography or precipitation .

Advanced Research Questions

Q. What role could this compound play in designing PROTACs (Proteolysis-Targeting Chimeras)?

  • Piperidine as a Linker : The piperidine core may serve as a rigid spacer in PROTACs, connecting a target-binding moiety (e.g., kinase inhibitor) to an E3 ligase recruiter (e.g., pomalidomide). The sulfonamide group enhances solubility and metabolic stability .
  • Synthetic Flexibility : The methyl carboxylate allows for further functionalization (e.g., hydrolysis to a carboxylic acid for bioconjugation) .
  • Case Study : Similar tert-butyl-protected piperidine derivatives were used in PDEδ-targeting PROTACs, demonstrating improved cellular uptake and target engagement .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., soluble epoxide hydrolase or kinases). The trifluoromethoxy group’s electronegativity may favor hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Parameters for the sulfonamide group should include partial charges derived from QM/MM calculations .
  • SAR Analysis : Compare with analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to identify critical substituents for activity .

Q. What experimental strategies address solubility challenges in in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Salt Formation : Convert the methyl carboxylate to a sodium salt via saponification (NaOH/MeOH) for improved solubility in buffer solutions .
  • Proteoliposome Assays : Incorporate the compound into lipid bilayers to mimic membrane-bound targets, leveraging its hydrophobic trifluoromethoxy group .

Methodological Notes

  • Contradictions in Data : While tert-butyl protection is common in piperidine synthesis , direct methylation (as in ) may bypass deprotection steps but requires careful pH control to avoid ester hydrolysis .
  • Safety Considerations : Handle trifluoromethoxy-containing compounds in fume hoods due to potential toxicity; refer to SDS guidelines for proper PPE (gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.